molecular formula C18H24N2O3S2 B14662142 1-(2-Phenylthiobenzyl)piperazine mesylate CAS No. 37652-51-0

1-(2-Phenylthiobenzyl)piperazine mesylate

Cat. No.: B14662142
CAS No.: 37652-51-0
M. Wt: 380.5 g/mol
InChI Key: BQDPGEPRIYPACS-UHFFFAOYSA-N
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Description

1-(2-Phenylthiobenzyl)piperazine mesylate is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthiobenzyl)piperazine mesylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylthiobenzyl)piperazine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Phenylthiobenzyl)piperazine mesylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylthiobenzyl)piperazine mesylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylthiobenzyl)piperazine mesylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mesylate group enhances its reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.

Properties

CAS No.

37652-51-0

Molecular Formula

C18H24N2O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

methanesulfonic acid;1-[(2-phenylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2S.CH4O3S/c1-2-7-16(8-3-1)20-17-9-5-4-6-15(17)14-19-12-10-18-11-13-19;1-5(2,3)4/h1-9,18H,10-14H2;1H3,(H,2,3,4)

InChI Key

BQDPGEPRIYPACS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1)CC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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